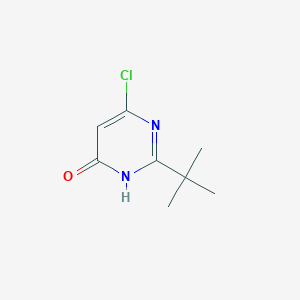

2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

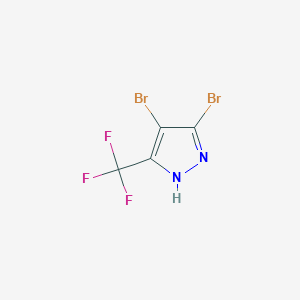

2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one est un composé organique hétérocyclique qui présente un cycle pyrimidine substitué par un groupe tert-butyle en position 2 et un atome de chlore en position 6.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-chloro-4,6-diaminopyrimidine avec l'isocyanate de tert-butyle. La réaction est effectuée dans un solvant organique tel que le dichlorométhane, et le mélange est chauffé pour favoriser la cyclisation, produisant le produit souhaité.

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de systèmes de micro-réacteurs à écoulement s'est avérée plus efficace et durable que les procédés par lots traditionnels .

Analyse Des Réactions Chimiques

Types de réactions

La 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Oxydation et réduction : Le composé peut subir une oxydation pour former des N-oxydes correspondants ou une réduction pour produire des dérivés de dihydropyrimidine.

Hydrolyse : Le groupe tert-butyle peut être hydrolysé en milieu acide pour produire l'acide carboxylique correspondant.

Réactifs et conditions courantes

Substitution : Des réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (t-BuOK) dans des solvants aprotiques polaires comme le diméthylformamide (DMF) sont couramment utilisés.

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le tétroxyde d'osmium (OsO4) sont utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits

Substitution : Produits des pyrimidines substituées avec divers groupes fonctionnels.

Oxydation : Produit des N-oxydes.

Réduction : Forme des dérivés de dihydropyrimidine.

Applications De Recherche Scientifique

La 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Elle sert de brique de construction pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les enzymes kinases et d'autres cibles protéiques.

Science des matériaux : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Études biologiques : Il est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa similitude structurale avec les molécules biologiquement actives.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe tert-butyle et l'atome de chlore contribuent à l'affinité de liaison et à la spécificité du composé. Le cycle pyrimidine peut participer à des liaisons hydrogène et à des interactions π-π, stabilisant le composé dans le site actif de la protéine cible.

Mécanisme D'action

The mechanism of action of 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom contribute to the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(tert-Butyl)-4,6-dichloropyrimidine

- 2-(tert-Butyl)-6-méthylpyrimidin-4(3H)-one

- 2-(tert-Butyl)-4-chloropyrimidin-6-amine

Unicité

La 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one est unique en raison de la position spécifique du groupe tert-butyle et de l'atome de chlore, qui confèrent des propriétés chimiques et biologiques distinctes. Ce motif de substitution unique améliore sa réactivité et ses interactions de liaison par rapport à d'autres composés similaires.

Propriétés

IUPAC Name |

2-tert-butyl-4-chloro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)7-10-5(9)4-6(12)11-7/h4H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTUWTGXUBVCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)